4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine
Description
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c32-27(25-19-24(28-20-29-25)21-11-17-33-18-12-21)31-15-13-30(14-16-31)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,19-21,26H,11-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIZKNPEHXVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(diphenylmethyl)piperazine.
Formation of the Pyrimidine Intermediate: This involves the reaction of appropriate starting materials to form the pyrimidine ring.
Coupling Reaction: The piperazine intermediate is then reacted with the pyrimidine intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Key Observations :
- Unlike the carboxylic acid derivative in , the absence of ionizable groups in the target compound may limit aqueous solubility but improve blood-brain barrier penetration .
Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
The compound 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Insights
The synthesis of this compound typically involves a multi-step process that integrates piperazine and pyrimidine moieties. The structural framework includes a diphenylmethyl group which is significant for enhancing lipophilicity, potentially influencing its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, derivatives containing the diphenylmethyl piperazine moiety have shown minimum inhibitory concentrations (MIC) as low as 11.53 μM against Mtb H37Rv, indicating potent activity against this pathogen .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 11.53 | Inhibitory against Mtb H37Rv |
| Related Compound A | 13.41 | Inhibitory against Mtb H37Rv |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines have indicated that piperazine derivatives can exhibit cytotoxic effects. For example, compounds linked to piperazine have shown notable activity against non-small cell lung cancer and melanoma . The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation.
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| Non-small cell lung cancer | 1.17 - 18.40 | Cytotoxic activity |
| Melanoma | Not specified | Cytotoxic activity |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and pyrimidine structures can significantly impact biological activity. For instance, increasing lipophilicity through the addition of bulky groups has been correlated with enhanced anti-tuberculosis activity . The presence of electron-withdrawing groups on the aromatic rings also appears to play a crucial role in modulating activity.
Case Studies
- Study on Antitubercular Activity : A study evaluated various piperazine derivatives for their ability to inhibit Mtb growth. Compounds featuring the diphenylmethyl group consistently showed improved efficacy compared to simpler analogs, highlighting the importance of structural complexity in enhancing biological activity .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of several piperazine-linked compounds across a panel of cancer cell lines. The results indicated that certain modifications led to significant increases in potency, particularly in leukemia models .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine?
Answer: The synthesis typically involves multi-step reactions:
- Piperazine Functionalization : React 4-(diphenylmethyl)piperazine with a carbonylating agent (e.g., phosgene or triphosgene) to form the piperazine-1-carbonyl intermediate .
- Pyrimidine Coupling : Use nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the oxan-4-yl group to the pyrimidine core. Reaction conditions (e.g., solvents like DMF or THF, temperatures between 60–100°C) must optimize steric hindrance from the diphenylmethyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product (>98%) .
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm structural integrity, with key signals for the diphenylmethyl group (δ 4.5–5.0 ppm for benzylic protons) and oxan-4-yl protons (δ 3.5–4.0 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H] at m/z ~500) and purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: ~70%, H: ~6%, N: ~10%) .
Q. What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation risk) .
- Ventilation : Use fume hoods to minimize inhalation of fine particles (particle size <10 µm).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperazine-pyrimidine derivatives?
Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent effects (DMSO vs. saline) .
- Structural Validation : Use X-ray crystallography to confirm stereochemistry, as slight conformational changes (e.g., piperazine ring puckering) can alter receptor binding .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to assess data variability across studies, prioritizing results from validated pharmacological models .
Q. What computational strategies predict the binding affinity of this compound with kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues (e.g., Lys833, Asp841) should show hydrogen bonding with the pyrimidine and carbonyl groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of the diphenylmethyl group in hydrophobic pockets .
- Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions (ΔG < -8 kcal/mol suggests high affinity) .
Q. How can stability issues in aqueous solutions be mitigated for in vivo studies?
Answer:
- pH Optimization : Maintain pH 6.5–7.5 (phosphate buffer) to prevent hydrolysis of the piperazine-carbonyl bond .
- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Degradation Analysis : Use LC-MS to identify degradation products (e.g., free piperazine or oxidized pyrimidine) under accelerated stability conditions (40°C/75% RH) .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
